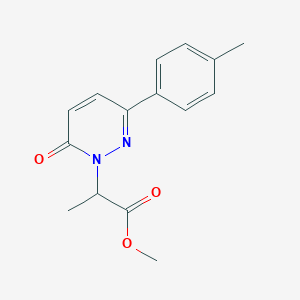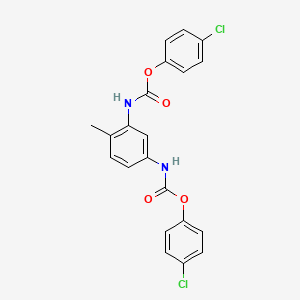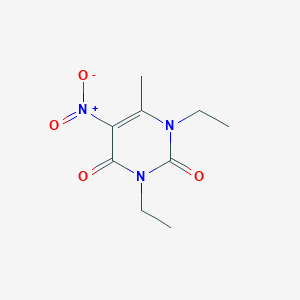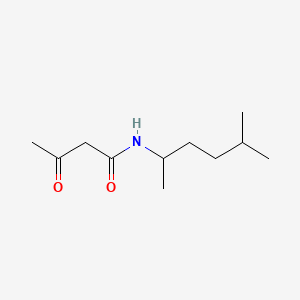![molecular formula C16H17NO2 B11957692 2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11957692.png)
2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ALPHA-(4-ETHYLPHENYLIMINO)-2-METHOXY-O-CRESOL is a synthetic organic compound with the molecular formula C15H15NO2 It is known for its unique structural features, which include an ethylphenylimino group and a methoxy group attached to a cresol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ALPHA-(4-ETHYLPHENYLIMINO)-2-METHOXY-O-CRESOL typically involves the condensation of 4-ethylphenylamine with 2-methoxy-4-hydroxybenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of ALPHA-(4-ETHYLPHENYLIMINO)-2-METHOXY-O-CRESOL may involve large-scale batch or continuous flow processes. The key steps include the precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. Advanced purification techniques, including distillation and crystallization, are employed to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
ALPHA-(4-ETHYLPHENYLIMINO)-2-METHOXY-O-CRESOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of ALPHA-(4-ETHYLPHENYLAMINO)-2-METHOXY-O-CRESOL.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
ALPHA-(4-ETHYLPHENYLIMINO)-2-METHOXY-O-CRESOL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ALPHA-(4-ETHYLPHENYLIMINO)-2-METHOXY-O-CRESOL involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ALPHA-(4-ETHYLPHENYLIMINO)-P-CRESOL
- ALPHA-(4-METHOXYPHENYLIMINO)-P-CRESOL
- ALPHA-(4-HYDROXYPHENYLIMINO)-P-CRESOL
Uniqueness
ALPHA-(4-ETHYLPHENYLIMINO)-2-METHOXY-O-CRESOL is unique due to the presence of both the ethylphenylimino and methoxy groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-[(4-ethylphenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C16H17NO2/c1-3-12-7-9-14(10-8-12)17-11-13-5-4-6-15(19-2)16(13)18/h4-11,18H,3H2,1-2H3 |
InChI-Schlüssel |
GFLDSWLYSPGGDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



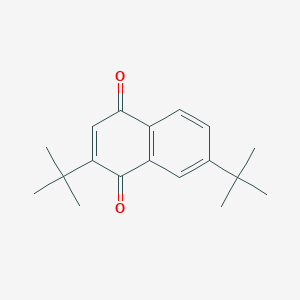
![4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl](/img/structure/B11957633.png)


